L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- is a complex peptide composed of multiple amino acids, specifically L-phenylalanine, L-methionine, and L-arginine. This compound is significant in biochemical processes due to its role as a building block for proteins and its involvement in various metabolic pathways. The compound's molecular formula is with an average mass of approximately 599.75 g/mol .
L-Phenylalanine is an essential amino acid that must be obtained through dietary sources, primarily found in protein-rich foods such as meat, fish, eggs, dairy products, and some plant-based sources like soy and beans. It is synthesized in the body from phenylpyruvate via a transamination reaction involving pyruvate and glutamate .
L-Phenylalanine falls under the classification of aromatic amino acids, which are characterized by their side chains containing aromatic rings. It is categorized as a proteinogenic amino acid, meaning it is one of the twenty standard amino acids used by cells to synthesize proteins. Additionally, it can exist in different forms: L-form (active form) and D-form (inactive form), with the L-form being biologically relevant.
The synthesis of L-phenylalanine can occur through both biological and chemical methods:
The synthesis can also involve coupling reactions using coupling agents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxy succinimide (NHS) to facilitate the formation of peptide bonds between amino acids.
The molecular structure of L-phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- consists of a backbone formed by peptide bonds linking the amino acids together. The structure includes:
The specific structural data can be represented using various formats such as SMILES or InChI identifiers for computational modeling and analysis .
L-phenylalanine participates in several biochemical reactions:
Reactions involving L-phenylalanine are often catalyzed by specific enzymes that facilitate its conversion into various bioactive compounds or intermediates in metabolic pathways.
The mechanism of action for L-phenylalanine primarily revolves around its role as a precursor in the biosynthesis of neurotransmitters. Upon ingestion:
Studies indicate that adequate levels of L-phenylalanine are crucial for maintaining normal neurotransmitter levels and cognitive function .
Relevant data includes its hygroscopic nature, indicating it can absorb moisture from the environment .
L-Phenylalanine has several applications in scientific research and medicine:
L-Phenylalanine (L-Phe) is an essential aromatic amino acid synthesized de novo in microorganisms and plants via the shikimate pathway. This pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for all three aromatic amino acids (L-Phe, L-tyrosine, L-tryptophan) [1] [5]. Key regulatory nodes include:
Enzyme | Gene (E. coli) | Function | Regulation |
---|---|---|---|
DAHP Synthase | aroG | PEP + E4P → DAHP | Feedback inhibition by L-Phe |
Shikimate Kinase | aroL/aroK | Shikimate → Shikimate-3-phosphate | Transcriptional repression (TyrR/TrpR) |
EPSP Synthase | aroA | Shikimate-3-phosphate + PEP → EPSP | Rate-limiting step |
Chorismate Mutase | pheA | Chorismate → Phenylpyruvate | Feedback inhibition by L-Phe |
Carbon flux toward L-Phe is optimized by precursor engineering: Overexpression of tktA (transketolase) enhances E4P supply, while PTS system deletion (ptsI) conserves PEP [5] [9]. In E. coli strain MPH-3, these strategies yielded 19.24 g/L L-Phe (0.279 g/g glucose) [9].
The oligopeptide L-phenylalanyl-L-methionyl-L-arginyl- requires sequential residue addition catalyzed by ribosomal and non-ribosomal peptide synthesis (NRPS) machinery. Key enzymatic steps include:
Residue | Activating Enzyme | Km (mM) | Kcat (s⁻¹) | Critical Recognition Motifs |
---|---|---|---|---|
L-Phe | Phenylalanyl-tRNA synthetase | 0.05–0.1 | 10–20 | Hydrophobic binding pocket |
L-Met | Methionyl-tRNA synthetase | 0.1–0.3 | 5–15 | Methionine hydrophobic groove |
L-Arg | Arginyl-tRNA synthetase | 0.01–0.05 | 20–30 | Electrostatic recognition of guanidinium |
NRPS systems utilize condensation (C) domains to link residues. For L-Phe-derived peptides, the C-domain catalyzes nucleophilic attack by L-Met’s amino group on L-Phe’s activated carboxyl group (e.g., as a thioester). L-Arg incorporation requires adenylation domains with specificity for basic side chains [6] [8].
Microbial synthesis of L-Phe-derived peptides employs engineered strains optimized for precursor flux and peptide export:
Strain/System | Engineering Strategy | Product | Titer (g/L) | Yield (g/g glucose) |
---|---|---|---|---|
E. coli HD-A2 [2] | aroA overexpression + pheA^fbr^ | L-Phenylalanine | 62.47 | 0.25 |
E. coli Xllp21 [9] | PTS deletion (ptsI) + aroF^wt^ | L-Phenylalanine | 72.90 | 0.28 |
S. cerevisiae H03 [6] | NRPS module (Phe-Met ligase) + yddG export | Phe-Met dipeptide | 3.21 | 0.12 |
Bacillus subtilis BR7 [6] | Arginyl-tRNA synthetase mutant | Phe-Met-Arg tripeptide | 1.85 | 0.08 |
Export Engineering: The aromatic amino acid exporter yddG is critical for peptide secretion. In E. coli, yddG overexpression increases Phe-Met-Arg efflux 2.5-fold, reducing feedback inhibition [5] [9].
Integration of methionyl and arginyl residues into L-Phe-derived peptides is regulated at transcriptional and translational levels:
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